3-Isopropylbenzaldehyde
Description
Significance as a Research Compound in Organic Chemistry and Related Disciplines
3-Isopropylbenzaldehyde serves as a crucial intermediate in the synthesis of more complex molecules. Its chemical structure, featuring a benzaldehyde (B42025) core with an isopropyl group at the meta-position, allows for a variety of chemical transformations. The aldehyde functional group is readily susceptible to oxidation, reduction, and a wide range of nucleophilic addition reactions, making it a valuable precursor for the synthesis of alcohols, carboxylic acids, and other derivatives.
The presence of the isopropyl group influences the compound's reactivity and imparts specific physical properties to its derivatives. In medicinal chemistry, derivatives of this compound are investigated for their potential biological activities. For instance, some related structures, such as 4-hydroxy-3-isopropylbenzaldehyde, have been studied for their role as tyrosinase inhibitors, which could have applications in treating skin pigmentation disorders. evitachem.com Furthermore, research into related compounds like cuminaldehyde (4-isopropylbenzaldehyde) has shown potential inhibitory effects on the fibrillation of alpha-synuclein, a process associated with neurodegenerative diseases like Parkinson's disease. wikipedia.org
The compound and its isomers are also relevant in the study of reaction mechanisms and the development of new synthetic methodologies. For example, the synthesis of various substituted benzaldehydes, including isomers of isopropylbenzaldehyde, has been a subject of investigation to optimize reaction conditions and improve yields. google.com
Historical Context of Research Involving this compound
Historically, research involving substituted benzaldehydes has been a cornerstone of organic chemistry. The synthesis of cuminaldehyde (p-isopropylbenzaldehyde) was described in the early 20th century, highlighting the long-standing interest in this class of compounds. google.com Early methods often involved reactions that produced a mixture of isomers, including 2-, 3-, and 4-isopropylbenzaldehyde (B89865). google.com
A notable method for preparing substituted benzaldehydes is the Gattermann-Koch reaction and its variations, which involve the formylation of aromatic compounds. A patent from 1986 describes a process for the preparation of substituted benzaldehydes by reacting the corresponding substituted benzenes with carbon monoxide and hydrogen chloride in the presence of metal halides. google.com This process yielded a mixture of monoisopropylbenzaldehyde isomers, with the 4-isomer being the major product, but also containing 2- and this compound. google.com
More recent research has focused on developing more selective and efficient synthetic routes to specific isomers like this compound. The isolation and characterization of these individual isomers are crucial for their application in targeted synthesis and for studying their unique properties. The availability of pure this compound as a research chemical from various suppliers facilitates its use in contemporary research endeavors across different chemical disciplines. scbt.combldpharm.comsigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-propan-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8(2)10-5-3-4-9(6-10)7-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQXEFNKZVGJDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334426 | |
| Record name | 3-Isopropylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34246-57-6 | |
| Record name | 3-Isopropylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34246-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isopropylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(propan-2-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 3 Isopropylbenzaldehyde and Its Derivatives
Conventional Synthetic Routes
Traditional methods for synthesizing substituted benzaldehydes often rely on well-established reactions that have been fundamental to organic chemistry for over a century.
Friedel-Crafts Alkylation Approaches to Substituted Benzaldehydes
The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a cornerstone of organic synthesis for attaching substituents to an aromatic ring. wikipedia.orgunimi.it It encompasses two main types: alkylation and acylation, both proceeding via electrophilic aromatic substitution. wikipedia.orgnih.gov While Friedel-Crafts alkylation is a primary method for producing alkylbenzenes, its application to the direct synthesis of specific isomers like 3-isopropylbenzaldehyde presents significant challenges. mt.comlibretexts.org
One major limitation is the propensity for carbocation rearrangement. libretexts.orgchemistrysteps.com For example, attempting to introduce a propyl group using 1-chloropropane (B146392) will result in the formation of isopropylbenzene (cumene) rather than n-propylbenzene, due to the rearrangement of the primary carbocation to a more stable secondary carbocation. chemistrysteps.com Another significant drawback is polyalkylation. The introduction of an electron-donating alkyl group activates the aromatic ring, making it more susceptible to further alkylation, which leads to a mixture of products and reduces the yield of the desired mono-substituted compound. libretexts.org
Direct formylation of an aromatic ring via a Friedel-Crafts-type reaction to produce benzaldehydes is also problematic. The required reagent, formyl chloride, is highly unstable and decomposes to carbon monoxide and hydrogen chloride. wikipedia.orgquora.com To overcome this, specific methods like the Gattermann-Koch reaction are employed, which generate the formylating agent in situ by using carbon monoxide and hydrogen chloride under high pressure with a catalyst mixture of aluminum chloride and cuprous chloride. wikipedia.orgquora.com
A more controlled approach to obtaining a specific substitution pattern, as seen in this compound, often involves a multi-step sequence. This might start with a Friedel-Crafts acylation, which, unlike alkylation, is not prone to rearrangement or polyacylation because the acyl group deactivates the ring. mt.com The resulting ketone can then be reduced to the corresponding alkyl group, followed by a separate formylation step to introduce the aldehyde functionality at the desired position.
Table 1: Comparison of Friedel-Crafts Alkylation and Acylation
| Feature | Friedel-Crafts Alkylation | Friedel-Crafts Acylation |
|---|---|---|
| Electrophile | Carbocation (R+) | Acylium ion (RCO+) |
| Carbocation Rearrangement | Common | Does not occur |
| Poly-substitution | Common (Polyalkylation) | Does not occur (product is deactivated) |
| Catalyst | Lewis acid (e.g., AlCl3), typically catalytic | Lewis acid (e.g., AlCl3), stoichiometric amount required |
Oxidation of Isopropyl-Substituted Aromatic Precursors
A common and direct route to aromatic aldehydes involves the oxidation of a methyl or substituted alkyl group on the aromatic ring. For the synthesis of this compound, a suitable precursor would be a compound like 3-isopropyltoluene, where the methyl group can be selectively oxidized to an aldehyde. Various oxidation methods are available for converting benzylic alcohols or alkyl groups to aldehydes. organic-chemistry.orgbyjus.com
Industrial processes often utilize molecular oxygen in the presence of specific catalysts to perform these oxidations. google.com For instance, aromatic compounds with isopropyl groups can be oxidized with molecular oxygen in the presence of an aqueous alkali solution to convert the isopropyl group into a 2-hydroxy-2-propyl group. google.com While this specific process targets the isopropyl group, other methods are designed to selectively oxidize a methyl group in the presence of other alkyl substituents.
Common laboratory reagents for the oxidation of primary benzylic alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and methods like the Swern or Dess-Martin periodinane oxidation. These reagents are known for their mildness, which helps to prevent over-oxidation to the carboxylic acid. organic-chemistry.org For the direct oxidation of a benzylic methyl group, stronger reagents or specific catalytic systems are often required.
Selective photocatalytic oxidation represents another approach. For example, magnetic WO3ZnO/Fe3O4 has been used as a photocatalyst for the selective oxidation of aromatic alcohols to aldehydes using air as the oxidant. rsc.org
Synthesis of Thiophene-2-acylcarbohydrazones Utilizing 4-Isopropylbenzaldehyde (B89865)
Thiophene (B33073) derivatives are significant heterocyclic compounds, and their synthesis often involves building upon a pre-formed thiophene ring. Thiophene-based heterocycles, including those derived from thiophene-2-carbohydrazide (B147627), have been synthesized and evaluated for various activities. nih.gov The synthesis of thiophene-2-acylcarbohydrazones can utilize substituted benzaldehydes as key starting materials.
In a typical synthetic pathway, thiophene-2-carbohydrazide is reacted with a substituted aldehyde, such as 4-isopropylbenzaldehyde, in a suitable solvent like ethanol. This condensation reaction forms a hydrazone linkage. The resulting N'-[(4-isopropylphenyl)methylidene]thiophene-2-carbohydrazide serves as a versatile intermediate for the construction of more complex heterocyclic systems. This process demonstrates how substituted benzaldehydes are crucial building blocks in the synthesis of diverse chemical entities.
Modern and Sustainable Synthetic Approaches
Recent advancements in synthetic chemistry have focused on developing methodologies that are more efficient, safer, and environmentally friendly than traditional batch processes. These "green chemistry" approaches include microwave-assisted synthesis and continuous flow technology.
Microwave-Assisted Synthesis of Derivatives
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of various derivatives from substituted benzaldehydes, including imidazoles, quinolines, and other heterocyclic structures. nih.govnih.gov
For example, polysubstituted imidazoles can be synthesized through a one-pot reaction of aromatic aldehydes, benzil, and ammonium (B1175870) acetate (B1210297) under microwave irradiation. nih.gov This method offers operational simplicity and achieves excellent product yields in reaction times of just a few minutes. nih.gov Similarly, various quinoline (B57606) derivatives have been synthesized using microwave-assisted protocols, which often perform better than conventional heating, providing moderate-to-good yields in significantly reduced time. nih.gov The synthesis of 4-Hydrazinyl-7H-Pyrrolo[2,3-d] Pyrimidine (HPP) derivatives from substituted benzaldehydes is another example where microwave assistance facilitates the reaction in the presence of a strong acid. readarticle.org
Table 2: Microwave-Assisted Synthesis of Imidazole (B134444) Derivatives from Benzaldehydes
| Aldehyde Reactant | Microwave Power | Reaction Time (min) | Yield (%) |
|---|---|---|---|
| Benzaldehyde (B42025) | 400 W | 4 | 97 |
| 4-Chlorobenzaldehyde | 400 W | 5 | 95 |
| 4-Methylbenzaldehyde | 400 W | 6 | 92 |
| 4-Methoxybenzaldehyde | 400 W | 4 | 96 |
Data adapted from a representative study on microwave-assisted imidazole synthesis. nih.gov
Continuous Flow Synthesis for Enhanced Efficiency and Selectivity
Continuous flow chemistry, where reactants are pumped through a network of tubes or microreactors, offers numerous advantages over traditional batch synthesis. researchgate.netumontreal.ca These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety when dealing with hazardous reagents or exothermic reactions, and the potential for straightforward scaling-up. researchgate.netmit.edu
This technology has proven particularly effective for reactions where selectivity and efficiency are critical. For instance, the selective reduction of esters to aldehydes using reagents like diisobutylaluminium hydride (DIBAL-H) can be significantly improved in a flow system. mit.edu The rapid mixing and quenching capabilities of flow reactors prevent over-reduction to the alcohol, a common side reaction in batch processes, resulting in higher yields of the desired aldehyde. mit.edu
Chemical Reactivity and Mechanistic Investigations of 3 Isopropylbenzaldehyde
Reactions at the Aldehyde Moiety
The aldehyde functional group in 3-isopropylbenzaldehyde is the primary site of its chemical reactivity, participating in a variety of transformations including condensation reactions, oxidations, and nucleophilic additions. ontosight.aisolubilityofthings.com The presence of the isopropyl group at the meta position influences the reactivity of the aldehyde, primarily through electronic effects. vaia.com
Condensation reactions are a cornerstone of organic synthesis, allowing for the formation of larger, more complex molecules. This compound readily participates in several types of condensation reactions. solubilityofthings.com
The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in which an enolate ion reacts with a carbonyl compound. sigmaaldrich.com this compound can undergo crossed or mixed aldol condensations, specifically the Claisen-Schmidt condensation, when reacted with a ketone or another aldehyde containing α-hydrogens in the presence of a base. wikipedia.orgcutm.ac.in
In a Claisen-Schmidt condensation, an enolate is formed from a ketone, which then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. gordon.edu For instance, the reaction of this compound with propanal can be catalyzed by functionalized MCM-41 to produce 2-methyl-3-(3-isopropylphenyl)acrylaldehyde. researchgate.net The reaction mechanism involves the deprotonation of the α-carbon of the ketone by a base to form a resonance-stabilized enolate, which then attacks the electrophilic carbonyl carbon of this compound. The resulting alkoxide is protonated to form a β-hydroxy ketone, which can then dehydrate, often spontaneously, to yield an α,β-unsaturated ketone. cutm.ac.in
Detailed research has explored the optimization of these reactions. For example, studies on the aldol condensation of 4-isopropylbenzaldehyde (B89865) and propanal found that functionalized MCM-41 materials act as effective catalysts. sigmaaldrich.com The optimal conditions for this reaction were identified as a temperature of 100°C, a molar ratio of 4-isopropylbenzaldehyde to propanal of 1:2, and toluene (B28343) as the solvent, resulting in a 45% yield of the desired product. researchgate.net
Table 1: Examples of Aldol Condensation Reactions Involving Isopropylbenzaldehydes
| Aldehyde | Ketone/Aldehyde | Catalyst | Product | Yield (%) | Reference |
| 4-Isopropylbenzaldehyde | Propanal | Functionalized MCM-41 | 2-Methyl-3-(4-isopropylphenyl)prop-2-enal | 45 | researchgate.net |
| 4-Isopropylbenzaldehyde | Acetone | Sodium Hydroxide | (3E)-4-(4-isopropylphenyl)-3-buten-2-one | Not specified | chegg.com |
| 4-Isopropylbenzaldehyde | 4-Fluoroacetophenone | Potassium Hydroxide | 1-(4-Fluorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one | Not specified |
Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an aldehyde or ketone. amazonaws.com This reaction is a nucleophilic addition to the carbonyl group, where the amine acts as the nucleophile. amazonaws.com The initial addition product is an unstable carbinolamine, which then dehydrates to form the stable Schiff base. amazonaws.com The reaction is often catalyzed by either an acid or a base. amazonaws.com
This compound has been utilized in the synthesis of various Schiff bases. For example, it can be condensed with 1,2-diaminoethane to form bis(this compound) 1,2-diaminoethane. orientjchem.org This reaction is typically carried out by refluxing the aldehyde and diamine in a 2:1 molar ratio in ethanol. orientjchem.org The resulting Schiff bases can act as ligands, forming stable complexes with various metal ions. bepls.com For instance, chromium(III) Schiff base complexes have been synthesized and characterized. orientjchem.org
The formation of Schiff bases can also be a key step in catalytic cycles. For example, a Schiff base derived from 2-hydroxy-3-isopropylbenzaldehyde (B1599607) and (1R,2S,3R,4S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol has been used to form a titanium(IV) complex that is a highly selective catalyst for the cyanosilylation of various aldehydes. researchgate.netscispace.com
Table 2: Synthesis of Schiff Bases from Isopropylbenzaldehydes
| Aldehyde | Amine | Solvent | Conditions | Product | Reference |
| This compound | 1,2-Diaminoethane | Ethanol | Reflux, 3 hours | bis(this compound) 1,2-diaminoethane | orientjchem.org |
| 4-Isopropylbenzaldehyde | 3-Amino benzotrifluoride | Ethanol | Stirring, 6 hours | N-(4-isopropylbenzylidene)-3-(trifluoromethyl)aniline | bepls.com |
Thiosemicarbazones are a class of compounds formed by the condensation of a thiosemicarbazide (B42300) with an aldehyde or ketone. These compounds are of significant interest due to their wide range of biological activities. nih.govresearchgate.net The reaction involves the nucleophilic attack of the primary amine group of thiosemicarbazide on the carbonyl carbon of the aldehyde.
This compound thiosemicarbazone has been synthesized and investigated for its biological properties. mdpi.comresearchgate.net The synthesis is typically achieved by reacting this compound with thiosemicarbazide in a suitable solvent, such as ethanol. geneseo.edu The resulting thiosemicarbazones can act as chelating ligands for metal ions, forming complexes with interesting properties. nih.govuchile.cl For example, palladium(II) and platinum(II) complexes of p-isopropylbenzaldehyde thiosemicarbazone have shown significant cytotoxic activity. nih.govnih.gov
Research has shown that the metal complexes of thiosemicarbazones are often more potent than the free ligands. journalijar.com For example, palladium(II) and platinum(II) complexes of benzaldehyde (B42025) thiosemicarbazone derivatives have demonstrated greater cytotoxicity against various human tumor cell lines compared to the uncomplexed ligands. nih.govuchile.cl
Table 3: Synthesis of Thiosemicarbazones from Isopropylbenzaldehydes
| Aldehyde | Reagent | Solvent | Yield (%) | Reference |
| 4-Isopropylbenzaldehyde | Thiosemicarbazide | 80:20 Ethyl lactate:water | 38.81 | geneseo.edu |
The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-isopropylbenzoic acid. A variety of oxidizing agents can be employed for this transformation. evitachem.comgoogle.comgoogle.com
Traditional methods often utilize strong and potentially hazardous oxidizing agents such as potassium permanganate, nitric acid, peroxides, sodium hypochlorite (B82951) (NaOCl), peracids, and sodium periodate (B1199274) (NaIO4). evitachem.comgoogle.comgoogle.com However, concerns over safety and environmental impact have driven research towards more sustainable methods. google.com
A significant advancement in this area is the development of catalytic air oxidation processes. These methods offer a greener alternative by using air as the oxidant. One such process involves reacting an aromatic aldehyde with air at temperatures between 20°C and 100°C in the presence of a supported Group VIII metal catalyst, such as platinum on carbon (Pt/C) or platinum on alumina (B75360) (Pt/Al2O3). google.com This method has been shown to produce 4-isopropylbenzoic acid from 4-isopropylbenzaldehyde in high yields. google.com Another approach utilizes a Teflon® capillary-based packed bed microreactor with a silica-immobilized TEMPO catalyst for the aerobic oxidation of alcohols, which can be extended to aldehydes. mdpi.com
The oxidation can also be achieved through biological pathways. For instance, certain bacteria can oxidize thymol, a related compound, to 3-hydroxy-4-isopropylbenzoic acid, likely proceeding through a 3-hydroxy-4-isopropylbenzaldehyde (B13145487) intermediate. biocrick.comresearchgate.net
Table 4: Oxidation of Isopropylbenzaldehydes to Isopropylbenzoic Acids
| Substrate | Oxidant/Catalyst | Conditions | Product | Yield (%) | Reference |
| 4-Isopropylbenzaldehyde | Air / Pt on Carbon | 75°C, 1 atm | 4-Isopropylbenzoic acid | >95 | google.com |
| 4-Isopropylbenzaldehyde | Air / Pt on Alumina | 75°C, 1 atm | 4-Isopropylbenzoic acid | >95 | google.com |
| Benzyl alcohol (model) | O2 / Au-Pd/TiO2 | 120°C, 1 bar | Benzaldehyde | Not specified | mdpi.com |
The carbonyl carbon of this compound is electrophilic and thus susceptible to attack by nucleophiles. ontosight.aivaia.com This reactivity is fundamental to many of the transformations it undergoes. The presence of the electron-donating isopropyl group can decrease the reactivity towards nucleophilic addition compared to unsubstituted benzaldehyde. vaia.com
A notable example of a nucleophilic addition reaction is cyanosilylation, which involves the addition of a silyl (B83357) cyanide, such as trimethylsilyl (B98337) cyanide (TMSCN), to the aldehyde. evitachem.com This reaction is often catalyzed and can be performed enantioselectively to produce chiral cyanohydrins, which are valuable synthetic intermediates. researchgate.netscispace.com
For instance, a highly effective catalytic system for the enantioselective cyanosilylation of aldehydes involves a titanium(IV) complex with a Schiff base derived from 2-hydroxy-3-isopropylbenzaldehyde. researchgate.netscispace.com This catalyst has demonstrated high selectivity for a range of aldehydes. researchgate.netscispace.com The mechanism of cyanohydrin formation involves the attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide ion.
Nucleophilic Trifluoromethylation
The introduction of a trifluoromethyl (CF3) group into organic molecules can significantly alter their physical and chemical properties, often enhancing their biological activity. nih.gov Nucleophilic trifluoromethylation of aldehydes like this compound provides a direct route to trifluoromethylated carbinols.
One notable method for nucleophilic trifluoromethylation involves the use of fluoroform (HCF3), a potent greenhouse gas, as the trifluoromethyl source. nih.gov A system utilizing fluoroform in combination with potassium bis(trimethylsilyl)amide (KHMDS) in triglyme (B29127) has proven effective for the trifluoromethylation of various esters, and similar principles can be applied to aldehydes. nih.gov In such reactions, the highly nucleophilic "naked" trifluoromethyl anion (CF3-) is generated in situ. This anion then attacks the electrophilic carbonyl carbon of the aldehyde. nih.govresearchgate.net
The general mechanism involves the deprotonation of fluoroform by a strong base, like KHMDS, to generate the trifluoromethyl anion. This is a challenging step due to the instability of the CF3- anion, which can decompose to difluorocarbene (:CF2) and a fluoride (B91410) ion. nih.govresearchgate.net However, the use of specific solvent systems, such as triglyme with a potassium cation, can stabilize the anion, facilitating the nucleophilic attack on the carbonyl group of this compound. nih.gov This addition results in the formation of a trifluoromethylated alkoxide intermediate, which is subsequently protonated during workup to yield the final trifluoromethyl carbinol product.
Table 1: Reagents and Conditions for Nucleophilic Trifluoromethylation
| Reagent/Condition | Role | Reference |
|---|---|---|
| This compound | Substrate | |
| Fluoroform (HCF3) | Trifluoromethyl source | nih.gov |
| KHMDS | Base for deprotonation | nih.gov |
| Triglyme | Solvent, stabilizes CF3- | nih.gov |
Reactions at the Aromatic Ring
The aromatic ring of this compound is susceptible to electrophilic substitution reactions. The aldehyde group is a deactivating, meta-directing group, while the isopropyl group is an activating, ortho-, para-directing group. The regiochemical outcome of electrophilic aromatic substitution is therefore a result of the combined directing effects of these two substituents.
For instance, in a Friedel-Crafts alkylation reaction, an incoming electrophile will preferentially add to the positions meta to the aldehyde group and ortho or para to the isopropyl group. chegg.com Given the steric hindrance from the isopropyl group, substitution at the position para to the isopropyl group (and meta to the aldehyde) is often favored.
A common example is the Gattermann-Koch formylation, where carbon monoxide and HCl in the presence of a Lewis acid like AlCl3 are used to introduce a formyl group. psgcas.ac.in While this reaction typically formylates benzene (B151609), substituted benzenes can also be used. In the case of isopropylbenzene, the reaction yields 4-isopropylbenzaldehyde, demonstrating the para-directing effect of the isopropyl group. psgcas.ac.in
Complex Reaction Pathways and Cascade Transformations
A particularly elegant application of this compound's reactivity is its use in photoenolization/Diels-Alder (PEDA) reactions for the construction of complex polycyclic skeletons found in natural products. chinesechemsoc.orgnih.govnih.gov This powerful strategy relies on the photochemical generation of a highly reactive hydroxy-o-quinodimethane intermediate from an ortho-alkyl benzaldehyde. chinesechemsoc.orgresearchgate.net
In this context, while the provided outline specifies this compound, the core PEDA methodology often utilizes 2-isopropylbenzaldehyde (B1297908) to generate the necessary diene for subsequent cycloaddition. chinesechemsoc.orgresearchgate.netchinesechemsoc.org The process is initiated by UV light, which excites the carbonyl group. This leads to the formation of a reactive diene, a hydroxy-o-quinodimethane. chinesechemsoc.orgresearchgate.net This intermediate can then undergo a Diels-Alder reaction with a suitable dienophile to construct highly functionalized polycyclic molecules. chinesechemsoc.orgnih.gov
A key innovation in this area is the use of a Lewis acid, such as titanium tetraisopropoxide (Ti(Oi-Pr)4), to promote the reaction, leading to high stereoselectivity and efficiency. chinesechemsoc.orgnih.govnih.gov This Ti(Oi-Pr)4-mediated PEDA reaction has been successfully employed in the synthesis of the core structures of several natural product families, including anthrabenzoxocinones, fasamycins, and benastatins. chinesechemsoc.orgchinesechemsoc.org For example, the reaction between 2-isopropylbenzaldehyde and various enones forges the gem-dimethyl-anthracenone scaffold, a key pharmacophore in certain antibiotics. chinesechemsoc.orgchinesechemsoc.org The synthesis of oncocalyxone B has also been achieved using this methodology. nih.govnih.gov
This strategy highlights the utility of ortho-alkyl benzaldehydes in complex molecule synthesis. The photoenolization creates a transient, yet highly reactive, diene that can participate in stereocontrolled cycloaddition reactions, enabling the efficient assembly of intricate molecular architectures.
Table 2: Compounds Mentioned in this Article
| Compound Name | |
|---|---|
| This compound | |
| 2-Isopropylbenzaldehyde | |
| 4-Isopropylbenzaldehyde | |
| Anthrabenzoxocinones | |
| Benzaldehyde | |
| Benastatins | |
| Cannabinol | |
| Carbon monoxide | |
| Difluorocarbene | |
| Fasamycins | |
| Fluoroform | |
| Oncocalyxone B | |
| Titanium tetraisopropoxide | |
| Trifluoromethyl anion | |
| Triglyme |
Catalytic Applications and Transformations Involving 3 Isopropylbenzaldehyde
3-Isopropylbenzaldehyde as a Substrate in Catalytic Processes
The aldehyde functional group is one of the most versatile in organic chemistry, readily participating in a wide array of transformations. When this group is part of a molecule like this compound, its behavior in catalytic processes can provide valuable insights into the interplay between catalyst design and substrate architecture.
Chemoselective hydrogenation—the reduction of one functional group in the presence of others—is a cornerstone of fine chemical synthesis. The hydrogenation of an aromatic aldehyde like this compound to 3-isopropylbenzyl alcohol requires a catalyst that can activate the carbonyl group without reducing the aromatic ring.
Research on substituted benzaldehydes has shown that both electronic and steric factors influence hydrogenation rates. For instance, studies using ruthenium nanoparticles entrapped in ordered mesoporous carbons (Ru/CMK-3) for the hydrogenation of various benzaldehyde (B42025) derivatives demonstrated that sterically hindered substrates, such as 4-tert-butyl-benzaldehyde, exhibit lower conversion rates compared to less bulky analogues. researchgate.net This suggests that this compound would also experience a degree of steric hindrance, affecting its interaction with the catalyst's active sites.
The choice of catalyst is paramount. While traditional catalysts like palladium on carbon (Pd/C) are effective, they can sometimes lead to over-reduction or hydrodeoxygenation, forming toluene (B28343) derivatives. mdpi.com More advanced catalysts, such as manganese pincer complexes, have been developed for the highly chemoselective hydrogenation of aldehydes under mild, base-free conditions, showing excellent tolerance for other reducible groups like ketones, esters, and olefins. nih.gov
The concept of "molecular sieving" in catalysis is particularly relevant for substrates with steric bulk. A catalyst with a well-defined pore structure, such as a zeolite or certain metal-organic frameworks (MOFs), could theoretically be designed to control substrate access to the active sites. A catalyst with pores large enough to admit a smaller aldehyde like benzaldehyde but too small for the bulkier this compound could achieve size-selective hydrogenation, though specific studies demonstrating this with this compound are not prominent. The principle, however, remains a key strategy in designing selective heterogeneous catalysts.
Table 1: Illustrative Data on the Influence of Steric Hindrance in the Hydrogenation of Substituted Benzaldehydes
| Substrate | Catalyst | Conditions | Conversion (1h) | Key Finding |
| Benzaldehyde | Ru/CMK-3 | H₂, Water, RT | ~99% | High activity for the parent aldehyde. |
| 4-Methoxybenzaldehyde | Ru/CMK-3 | H₂, Water, RT | 86.2% | Electron-donating group, high activity. |
| 4-tert-Butylbenzaldehyde | Ru/CMK-3 | H₂, Water, RT | 78.9% | Bulky substituent slightly reduces conversion, indicating steric effects. researchgate.net |
| 4-Fluorobenzaldehyde | Mn(PNP-iPr)(CO)₂(H) | H₂ (50 bar), EtOH, RT | >99% | High efficiency of manganese pincer catalyst for various aldehydes. nih.gov |
Note: This table is generated based on data for analogous compounds to illustrate the principles of steric effects in catalysis.
The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction. The crossed-aldol condensation between an aldehyde like this compound (which cannot form an enolate) and a ketone (e.g., acetone) is a common synthetic route to α,β-unsaturated ketones. mnstate.eduyoutube.com The use of heterogeneous catalysts is highly desirable from an industrial perspective as it simplifies catalyst separation and recycling. nih.govnacatsoc.org
Solid base catalysts, such as hydrotalcites, supported alkali metals, and perovskites, are frequently employed. nih.govnacatsoc.org The reaction mechanism involves the deprotonation of the ketone by a basic site on the catalyst to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde. magritek.com
A significant challenge in heterogeneous aldol condensations is substrate inhibition. Studies using aminopropyl-functionalized mesoporous silica (B1680970) have shown that aldehydes can react with the primary amine groups of the catalyst to form a stable Schiff base (imine). iastate.edu This not only deactivates the catalytic sites but can also block the catalyst's pores, preventing other reactant molecules from accessing the interior active sites. This effect would likely be pronounced with a sterically demanding substrate like this compound, potentially leading to rapid catalyst deactivation, especially in microporous materials.
Table 2: Representative Heterogeneous Catalysts for Aldol Condensation of Benzaldehyde and Ketones
| Aldehyde | Ketone | Catalyst | Conditions | Conversion | Selectivity (to enone) |
| Benzaldehyde | Acetone | [(Ta₆Cl₁₂)Cl₂]/SiO₂ | 400 °C, Gas phase | High | High for E-4-phenyl-3-buten-2-one |
| Benzaldehyde | Diethyl Ketone | SrMo₀.₅Ni₀.₅O₃-δ | 120 °C, Solvent-free, 25h | 88% | 82% |
| p-Nitrobenzaldehyde | Acetone | Aminopropyl-MSN | 60 °C, Hexane (B92381) | Moderate | High |
Note: This table summarizes findings for benzaldehyde and its derivatives to showcase different catalytic systems.
The oxidation of aldehydes to carboxylic acids is a fundamental transformation. Performing such reactions using molecular oxygen (or air) as the oxidant is a key goal of green chemistry. Continuous flow systems offer significant advantages for aerobic oxidations, including superior control over reaction parameters (temperature, pressure), enhanced safety by minimizing the headspace of potentially flammable gas/organic mixtures, and efficient gas-liquid mixing. nih.govrsc.orgresearchgate.net
Various continuous flow reactors, such as packed-bed reactors and advanced microreactors, have been developed for aerobic oxidations. researchgate.net For example, a continuous flow approach using a water-soluble photo-organocatalyst (sodium anthraquinone-2-sulfonate) with compressed air and UV-A LEDs has been shown to effectively oxidize benzylic positions to yield aldehydes and ketones. nih.govacs.org Similarly, homogeneous catalysts like Cu(I)/TEMPO systems have been adapted to scalable continuous-flow processes for the oxidation of primary alcohols to aldehydes, using dilute oxygen sources to ensure operational safety. umn.eduresearchgate.net These systems could be readily adapted for the oxidation of this compound to 3-isopropylbenzoic acid. The efficiency of such a process would depend on factors like the residence time in the reactor, oxygen pressure, and catalyst concentration.
Derivatives of this compound as Catalytic Species or Ligands
Beyond its role as a substrate, this compound can serve as a building block for creating more complex molecules, such as Schiff bases, which can act as ligands in catalysis.
Schiff bases (or imines) are formed by the condensation of a primary amine with an aldehyde or ketone. rsisinternational.orgijfas.com When a chiral primary amine is reacted with this compound, a chiral Schiff base is formed. These molecules are excellent ligands for transition metals, creating chiral metal complexes that can catalyze asymmetric reactions, transferring the chirality of the ligand to the product.
A prominent application of such complexes is in the enantioselective cyanosilylation of aldehydes. In this reaction, a cyanide group (from a source like trimethylsilyl (B98337) cyanide) is added to a carbonyl carbon. A chiral Lewis acid catalyst, often a complex of titanium, aluminum, or another metal with a Schiff base ligand, coordinates to the aldehyde. This coordination activates the carbonyl group and creates a chiral environment, directing the incoming nucleophile to one face of the aldehyde, resulting in the preferential formation of one enantiomer of the cyanohydrin product.
While specific studies on Schiff bases from this compound are limited, extensive research on cuminaldehyde (4-isopropylbenzaldehyde) derivatives provides a strong precedent. ijpbs.com The steric bulk of the isopropyl group on the ligand can play a crucial role in enhancing enantioselectivity by creating a more defined and restrictive chiral pocket around the metal center.
Supramolecular catalysis utilizes non-covalent interactions within a host-guest complex to facilitate a chemical reaction. Pillararenes are a class of macrocyclic host molecules with a rigid, pillar-shaped structure and an electron-rich cavity capable of binding guest molecules. acs.org By functionalizing the rim of a pillararene with catalytic groups (e.g., amines, phosphines), it can act as a "nanoreactor."
The confined space of the pillararene cavity can enforce a specific orientation of the substrate, leading to enhanced reactivity or unique selectivity. A key feature of this approach is the potential for size- and shape-selective catalysis. nih.gov A pillar nih.govarene, for example, has a specific cavity diameter. It may be able to bind a small substrate like benzaldehyde, catalyzing its reaction, while a bulkier substrate like this compound or 2,4,6-trimethylbenzaldehyde would be sterically excluded from the cavity and thus would not react. This principle has been demonstrated in reactions such as the Knoevenagel condensation. rsc.org
Table 3: Hypothetical Data Illustrating Size-Selective Catalysis by a Pillar nih.govarene Amine Catalyst in a Knoevenagel-type Reaction
| Substrate (Aldehyde) | Relative Size | Binding to Pillar nih.govarene Cavity | Catalytic Conversion (24h) |
| Benzaldehyde | Small | Favorable | 95% |
| This compound | Medium | Sterically Hindered | 15% |
| 2,4,6-Trimethylbenzaldehyde | Large | Excluded | <1% |
Note: This table is illustrative, demonstrating the principle of size-selective catalysis where the host's cavity filters substrates based on their steric profile.
Advanced Spectroscopic and Analytical Methodologies for 3 Isopropylbenzaldehyde Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for determining the detailed structure of 3-isopropylbenzaldehyde. doi.orgchegg.com By analyzing the magnetic properties of atomic nuclei, NMR provides a map of the carbon and hydrogen framework.
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each type of proton in the molecule. The aldehydic proton (CHO) typically appears as a singlet at a downfield chemical shift. The aromatic protons on the benzene (B151609) ring exhibit a complex splitting pattern characteristic of a 1,3-disubstituted ring. The isopropyl group gives rise to a septet for the single methine proton and a doublet for the six equivalent methyl protons.
The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. nih.govchegg.com The carbonyl carbon of the aldehyde group is readily identifiable by its characteristic downfield shift. The aromatic carbons display distinct resonances, and the carbons of the isopropyl group can also be assigned.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aldehydic H | ~9.9 | - |
| Aromatic H | ~7.4-7.8 | ~129-137 |
| Isopropyl CH | ~3.0 (septet) | ~34 |
| Isopropyl CH₃ | ~1.2 (doublet) | ~24 |
| Carbonyl C | - | ~192 |
| Note: Exact chemical shifts can vary depending on the solvent and experimental conditions. |
The rotational flexibility of the isopropyl group in this compound can be investigated using NMR coupling constants. auremn.org.br The magnitude of the coupling constant between the methine proton and the adjacent aromatic proton can provide insights into the preferred rotational conformation of the isopropyl group relative to the benzene ring. researchgate.net These conformations are influenced by steric interactions between the methyl groups and the aromatic system.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. webassign.net In the IR spectrum of this compound, characteristic absorption bands confirm the presence of the aldehyde and the substituted aromatic ring. nih.gov A strong absorption band is typically observed in the region of 1705-1730 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde. libretexts.org Additional bands indicate C-H stretching of the aromatic ring and the alkyl groups. libretexts.org
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aldehyde (C=O) | Stretch | 1705 - 1730 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Alkyl (C-H) | Stretch | 2850 - 2960 |
| Aldehydic (C-H) | Stretch | 2750 and 2850 |
| Note: The exact position of absorption bands can be influenced by the molecular environment. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound. nih.govnist.gov The molecular ion peak [M]⁺ in the mass spectrum confirms the molecular weight of 148.20 g/mol . nih.govscbt.com The fragmentation pattern offers further structural clues. Common fragments include the loss of the isopropyl group, leading to a significant peak at m/z 105, and a base peak at m/z 133, corresponding to the loss of a methyl group. nih.gov
Table 3: Significant Mass Spectrometry Peaks for this compound
| m/z | Relative Intensity | Proposed Fragment |
| 148 | Moderate | [M]⁺ (Molecular Ion) |
| 133 | High | [M - CH₃]⁺ |
| 105 | High | [M - C₃H₇]⁺ |
| Note: Relative intensities can vary based on the ionization method and instrument conditions. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. msu.edulibretexts.org The absorption of UV or visible light excites electrons from lower energy to higher energy molecular orbitals. libretexts.org For this compound, the presence of the benzene ring and the carbonyl group, which are chromophores, results in characteristic absorption bands in the UV region. shu.ac.uk These absorptions are typically due to π → π* and n → π* transitions. researchgate.net The conjugation between the aromatic ring and the aldehyde group influences the wavelength of maximum absorption (λmax).
X-ray Diffraction (XRD) for Solid-State Structure Determination
Chromatographic Techniques for Purity Assessment and Separation.rsc.orgacs.orgsielc.com
Chromatographic techniques are fundamental for the separation and purity assessment of organic compounds like this compound. chemistryhall.com These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. chemistryhall.com Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly valuable in organic laboratories for analyzing starting materials, monitoring reaction progress, and assessing the purity of final products. rsc.org
High-Performance Liquid Chromatography (HPLC).rsc.org
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. For benzaldehyde (B42025) derivatives, reverse-phase (RP) HPLC is a common and effective method. sielc.comimpactfactor.org This approach utilizes a non-polar stationary phase (like C18) and a polar mobile phase. impactfactor.orgdoi.org
Detailed research on the closely related compound, 4-isopropylbenzaldehyde (B89865) (cuminaldehyde), provides a practical framework for the analysis of the 3-isomer. A developed RP-HPLC method uses a Cosmosil C18 column with an isocratic mobile phase composed of a sodium sulphate solution, acetonitrile, and methanol (B129727). impactfactor.org This liquid chromatography method can be scaled for preparative separation to isolate impurities. sielc.com For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.comsielc.com The purity of compounds can be confirmed to be greater than 95% using HPLC analysis. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reverse Phase Cosmosil C18 (250 × 4.6 mm, 5µm) | impactfactor.org |
| Mobile Phase | Sodium sulphate: acetonitrile: methanol (20:73:7 v/v) | impactfactor.org |
| Acetonitrile, Water, and Phosphoric Acid | sielc.com | |
| Flow Rate | 1.0 mL/min | impactfactor.org |
| Detection | UV at 326 nm | impactfactor.org |
| Retention Time | 9.67 min (for 4-isopropylbenzaldehyde) | impactfactor.org |
Thin-Layer Chromatography (TLC).sielc.com
Thin-Layer Chromatography (TLC) serves as a rapid, convenient, and economical technique for analyzing organic compounds. rsc.org It is primarily used for monitoring the progress of chemical reactions and assessing the purity of substances. rsc.org In TLC, a stationary phase, most commonly silica (B1680970) gel, is coated on a plate of glass or aluminum. chemistryhall.com A solution of the compound is spotted on the plate, which is then developed in a chamber with a suitable organic solvent system (mobile phase). chemistryhall.com Components separate based on their differing polarities; less polar compounds generally travel further up the plate. chemistryhall.com
For benzaldehyde derivatives, various solvent systems can be employed. A mixture of hexane (B92381) and ethyl acetate (B1210297) is a common mobile phase for these compounds. rsc.org For instance, a 3:1 (v/v) mixture of hexane-ethyl acetate has been used for the reduction of benzaldehyde derivatives. rsc.org The spots are typically visualized under UV light, as the silica gel plates are often impregnated with a fluorescent indicator (e.g., F254). rsc.org
A study on the separation of 2,4-dinitrophenylhydrazone derivatives of substituted benzaldehydes demonstrated the separation of the 4-isopropylbenzaldehyde derivative using a zinc carbonate adsorbent and a mobile phase of 90% carbon disulfide and 10% chloroform. rit.edu
| Stationary Phase | Mobile Phase (v/v) | Application | Reference |
|---|---|---|---|
| Silica gel 60 F254 | Hexane-ethyl acetate (3:1) | Monitoring reduction of benzaldehyde derivatives | rsc.org |
| Silica gel F254 | Hexane-EtOAc-MeOH (60:40:1) | Separation of fungitoxic benzaldehyde derivatives | acs.org |
| Zinc Carbonate | Carbon disulfide-chloroform (90:10) | Separation of 4-isopropylbenzaldehyde 2,4-dinitrophenylhydrazone | rit.edu |
Spectroscopic Analysis of Interactions with Biomolecules (e.g., Fluorescence Quenching).doi.org
Spectroscopic methods are crucial for investigating the interactions between small molecules and biomolecules such as proteins. explorationpub.com Fluorescence spectroscopy, in particular, is a highly sensitive technique used to study binding affinities and conformational changes in proteins upon interaction with a ligand. explorationpub.comnih.gov Human Serum Albumin (HSA), a major plasma protein, contains a single tryptophan residue (Trp-214) that is intrinsically fluorescent and serves as a sensitive probe of its local microenvironment. nih.govacs.org
The interaction of the related compound 4-isopropylbenzaldehyde (cuminaldehyde) with HSA has been studied in detail using fluorescence quenching. nih.govmdpi.com When a ligand binds near the tryptophan residue, it can cause a decrease, or "quenching," of the intrinsic fluorescence intensity. mdpi.com This quenching can occur through different mechanisms, such as static quenching (formation of a non-fluorescent ground-state complex) or dynamic quenching (collisional deactivation). nih.gov
In the case of 4-isopropylbenzaldehyde and HSA, the analysis of fluorescence data at different temperatures indicated a static quenching mechanism. nih.govmdpi.com This suggests the formation of a stable complex between the aldehyde and the protein. nih.gov The binding interaction was found to be spontaneous and driven primarily by hydrophobic forces, as well as hydrogen bonding and van der Waals interactions. nih.gov Such studies reveal that 4-isopropylbenzaldehyde binds to a primary drug binding site on HSA, located in subdomain IIA, which is the same location as the Trp-214 residue. nih.govresearchgate.net The study concluded that cuminaldehyde binds strongly with albumin. nih.gov
| Parameter | Finding/Condition | Reference |
|---|---|---|
| Technique | Fluorescence Spectroscopy (Quenching) | nih.govmdpi.com |
| Biomolecule | Human Serum Albumin (HSA) | nih.govmdpi.com |
| Excitation Wavelength (λex) | 295 nm (to selectively excite tryptophan) | mdpi.com |
| Quenching Mechanism | Static | nih.govmdpi.com |
| Binding Site | Subdomain IIA (Drug Binding Site 1) | nih.govresearchgate.net |
| Driving Forces | Hydrophobic forces, Hydrogen bonding, Van der Waals forces | nih.gov |
Theoretical and Computational Studies on 3 Isopropylbenzaldehyde
Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory (DFT))
Quantum chemical calculations, such as Ab Initio methods and particularly Density Functional Theory (DFT), are fundamental in predicting the molecular properties of 3-isopropylbenzaldehyde. DFT has become a popular method due to its balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules. researchgate.net These calculations can determine optimized molecular geometry, electronic properties, and vibrational frequencies from first principles.
Electronic Structure Analysis (e.g., Frontier Molecular Orbital (FMO) Theory, Natural Bond Orbitals (NBO))
Electronic structure analysis provides a deep understanding of the reactivity and stability of a molecule.
Frontier Molecular Orbital (FMO) Theory: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity, kinetic stability, and optical properties. wikipedia.orgnih.gov A smaller gap suggests higher reactivity and lower stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO would likely be centered on the electron-withdrawing benzaldehyde (B42025) moiety. While specific DFT calculations for this compound are not widely published, the expected outputs of such an analysis are illustrated in the table below.
| Parameter | Description |
|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO, indicating chemical reactivity |
Natural Bond Orbitals (NBO): NBO analysis transforms the complex molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and antibonding orbitals. wisc.edu This method is valuable for analyzing charge transfer and intramolecular interactions that contribute to molecular stability. researchgate.net For this compound, NBO analysis would quantify hyperconjugative interactions, such as the delocalization of electron density from the C-H bonds of the isopropyl group into the aromatic ring or from the ring's π-system to the antibonding orbitals of the carbonyl group. These interactions are key to understanding the electronic influence of the substituent groups.
Conformational Energy Landscapes and Stability
The flexibility of this compound arises from the rotation around two key single bonds: the bond connecting the isopropyl group to the benzene (B151609) ring and the bond connecting the aldehyde group to the ring. Computational methods can map the conformational energy landscape by performing a potential energy surface (PES) scan. This involves systematically rotating these bonds and calculating the energy at each step to identify the most stable conformers (energy minima) and the rotational barriers (energy maxima). The stability is influenced by steric hindrance between the hydrogen atoms of the isopropyl and aldehyde groups and the adjacent hydrogens on the aromatic ring. Identifying the global minimum energy conformation is crucial as it represents the most populated structure under thermal equilibrium and is the basis for calculating other molecular properties.
| Conformational Parameter | Description |
|---|---|
| Dihedral Angle (Isopropyl) | Rotation around the C(ring)-C(isopropyl) bond |
| Dihedral Angle (Aldehyde) | Rotation around the C(ring)-C(aldehyde) bond |
| Relative Energy (kcal/mol) | Energy difference between a conformer and the most stable structure |
| Rotational Barrier (kcal/mol) | Energy required to rotate from one stable conformer to another |
Vibrational Frequency Analysis and Spectroscopic Data Correlation
Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. cardiff.ac.uk By calculating the second derivatives of the energy with respect to atomic displacements, DFT can predict the frequencies and intensities of the fundamental vibrational modes of this compound. solidstatetechnology.us Each calculated frequency corresponds to a specific atomic motion, such as the C=O stretch of the aldehyde, C-H stretches of the aromatic ring and isopropyl group, and various bending and torsional modes. nih.gov Comparing the computed spectrum with experimental data allows for a precise assignment of the observed spectral bands. niscpr.res.in A scaling factor is often applied to the calculated frequencies to correct for approximations in the computational method and anharmonicity effects. researchgate.net
| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |
|---|---|---|
| ν(C=O) | ~1700-1750 | Carbonyl group stretching |
| ν(C-H) aromatic | ~3000-3100 | Aromatic C-H stretching |
| ν(C-H) aliphatic | ~2850-3000 | Isopropyl group C-H stretching |
| ν(C=C) aromatic | ~1400-1600 | Aromatic ring stretching |
Nonlinear Optical (NLO) Properties Prediction
Molecules with significant charge asymmetry and delocalized electrons can exhibit nonlinear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. physchemres.org Computational chemistry can predict these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). usp.branalis.com.my For molecules like this compound, which possess both an electron-donating group (isopropyl) and an electron-withdrawing group (aldehyde), there is potential for intramolecular charge transfer, a key feature for NLO activity. DFT calculations can provide quantitative estimates of these NLO parameters, guiding the design of new materials. While specific studies on this compound are limited, the methodology is well-established for similar organic compounds. rsc.org
Nuclear Quadrupole Coupling Constants (NQCC) Investigations
Molecular Modeling and Docking Studies
Beyond the properties of the isolated molecule, computational methods can explore its interactions with biological macromolecules. Molecular docking is a technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. niscpr.res.in This is particularly relevant in drug discovery, where one might investigate how a molecule like this compound could interact with the active site of a target protein. Some research suggests that this compound may possess anti-inflammatory properties by potentially binding to pathways like P38 and JNK or inhibiting enzymes such as cyclooxygenase-2. biosynth.com Molecular docking simulations could be employed to test these hypotheses, calculating a binding affinity (or docking score) and visualizing the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. While specific docking studies for this compound are not extensively documented, its isomer, 4-isopropylbenzaldehyde (B89865), has been studied for its interaction with human serum albumin. nih.gov
| Parameter | Description |
|---|---|
| Binding Affinity (kcal/mol) | The predicted free energy of binding between the ligand and the protein. |
| Interacting Residues | Amino acids in the protein's active site that form key contacts with the ligand. |
| Interaction Types | The nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic, van der Waals). |
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry provides a powerful lens through which to view the intricate details of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and understand the factors that control reaction rates and outcomes. Density Functional Theory (DFT) is a particularly prominent method used for this purpose as it offers a good balance between accuracy and computational cost.
Another example is the use of DFT to study the stereoselective [2+2] cycloaddition of aryl(alkyl)ketenes and electron-deficient benzaldehydes catalyzed by N-heterocyclic carbenes (NHCs). rsc.org The calculations were able to distinguish between two possible reaction mechanisms and identified the rate-determining and stereoselectivity-determining step of the favored pathway. rsc.org This demonstrates the capability of computational chemistry to not only elucidate the sequence of bond-making and bond-breaking events but also to explain the stereochemical outcome of a reaction.
For this compound, computational studies could be used to explore a variety of its reactions, such as oxidations, reductions, and condensations. By modeling these transformations, one could predict the most likely reaction products, identify key intermediates, and understand the role of catalysts. The data generated from these calculations, such as activation energies and reaction enthalpies, would be invaluable for optimizing reaction conditions and designing new synthetic routes.
The following table outlines the key parameters that are typically calculated in computational studies of reaction mechanisms.
| Calculated Parameter | Description | Significance |
| Reactant and Product Energies | The total electronic energy of the starting materials and final products. | Determines the overall thermodynamics of the reaction (exothermic or endothermic). |
| Transition State (TS) Geometry | The molecular structure at the highest point on the reaction energy profile. | Represents the "point of no return" in a reaction step. |
| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | Governs the rate of the reaction; a lower Ea means a faster reaction. |
| Reaction Energy (ΔErxn) | The energy difference between the products and the reactants. | Indicates the thermodynamic favorability of the reaction. |
| Imaginary Frequency | A vibrational mode of the transition state with a negative frequency. | Confirms that the calculated structure is a true transition state. |
This interactive table illustrates the types of data generated from computational chemistry studies to elucidate reaction mechanisms.
Biological Activities and Molecular Mechanisms of 3 Isopropylbenzaldehyde and Its Analogs
Anti-inflammatory Research
Research into the biological activities of 3-Isopropylbenzaldehyde has indicated potential anti-inflammatory properties. These effects are attributed to its interaction with key signaling pathways and enzymes that are central to the inflammatory response.
Modulation of Inflammatory Pathways (e.g., P38, JNK)
This compound has been shown to possess anti-inflammatory properties through its binding to the P38 and JNK pathways. biosynth.com The p38 Mitogen-Activated Protein Kinases (MAPKs) are a group of protein kinases that are pivotal for cellular adaptation to environmental stress, immune response, and inflammation. mdpi.com The p38 MAPK signaling pathway, in particular, plays a central role in the development of chronic inflammatory diseases by regulating the biosynthesis of many inflammatory mediators in various cell types. nih.gov Similarly, the JNK pathway is recognized for its role in inflammatory conditions; inhibiting this pathway can lead to apoptosis in activated microglial cells, demonstrating its importance in sustaining the inflammatory response. nih.gov The interaction of this compound with these pathways suggests a mechanism for its anti-inflammatory effects by modulating the signaling cascades that lead to the production of pro-inflammatory molecules. biosynth.com
Inhibition of Enzyme Activity (e.g., Cyclooxygenase 2)
The anti-inflammatory action of this compound is also linked to its ability to inhibit the activity of cyclooxygenase-2 (COX-2). biosynth.com The COX-2 enzyme is a key player in the synthesis of prostaglandins (B1171923), which are crucial mediators in the development of inflammation and hyperalgesia. wikipedia.org Inhibition of COX-2 blocks the conversion of arachidonic acid into prostaglandin H2, thereby reducing the production of pro-inflammatory prostaglandins. wikipedia.org This mechanism is a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Studies have identified various natural compounds, including fatty acids and flavonoids, that exhibit COX-2 inhibitory properties, supporting the plausibility of this mechanism for benzaldehyde (B42025) derivatives. nih.gov
Table 1: Summary of Anti-inflammatory Research Findings for this compound
| Target Pathway/Enzyme | Observed Interaction/Effect | Reference |
|---|---|---|
| P38 Pathway | Binds to the pathway, modulating inflammatory signaling. | biosynth.com |
| JNK Pathway | Binds to the pathway, modulating inflammatory signaling. | biosynth.com |
| Cyclooxygenase 2 (COX-2) | Inhibits enzyme activity, reducing prostaglandin production. | biosynth.com |
Antimicrobial Research
Investigations into this compound and its derivatives have revealed a spectrum of antimicrobial activities, including effects against various bacterial and fungal pathogens.
Antibacterial Activity Against Specific Pathogens
While research on this compound itself is specific, studies on related benzaldehyde compounds demonstrate potential antibacterial applications. Benzaldehyde has been shown to modulate the activity of quinolone antibiotics, such as ciprofloxacin and norfloxacin, against strains of Staphylococcus aureus. nih.gov Furthermore, Schiff bases synthesized from a related compound, 5-Chloro-Isopropyl Benzaldehyde, were evaluated for antimicrobial activity against various strains of gram-positive and gram-negative bacteria, with some derivatives showing excellent activity. bhu.ac.in Cinnamaldehyde, another related compound, has demonstrated broad-spectrum, vapor-phase antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Salmonella, and Staphylococcus aureus. nih.gov These findings on analogous structures suggest that the benzaldehyde scaffold is a promising basis for the development of antibacterial agents.
Antifungal Activity and Inhibition of Fungal Processes (e.g., Aflatoxin Biosynthesis, Sclerotia Development)
A significant body of research has focused on an analog of this compound, specifically its thiosemicarbazone derivative known as this compound thiosemicarbazone (mHtcum). This compound has shown specific and potent inhibitory activity against the fungus Aspergillus flavus, a common contaminant of food and feed commodities. nih.govnih.govconsensus.app
The primary effects observed are the potent inhibition of two key fungal processes:
Aflatoxin Biosynthesis: mHtcum displays a specific activity against the production of aflatoxins, which are highly carcinogenic mycotoxins produced by Aspergillus species. nih.gov This inhibition occurs without a significant fungistatic effect, meaning it targets the toxin production pathway more directly than fungal growth itself. nih.gov
Sclerotia Development: The compound is also highly effective in reducing the production of sclerotia, which are hardened survival structures for the fungus. nih.gov
The ability of mHtcum to interfere with these processes highlights its potential as a lead compound for controlling mycotoxin contamination in agriculture. nih.govconsensus.app
Investigation of Molecular Targets in Microorganisms (e.g., Mitochondrial Respiratory Chain, Electron Flow)
To understand the antifungal mechanism of this compound thiosemicarbazone (mHtcum), researchers have investigated its molecular targets within the fungal cell. nih.govmdpi.com Studies using the yeast Saccharomyces cerevisiae as a model system have demonstrated that the compound interferes with the mitochondrial respiratory chain. nih.govmdpi.comresearchgate.net
The inhibition of the electron flow through this chain disrupts cellular respiration, which in turn blocks specific developmental processes in fungi, such as aflatoxin accumulation and sclerotia production. nih.gov The putative molecular target has been identified as the cytochrome bc1 complex, also known as Complex III of the mitochondrial respiratory chain. nih.govresearchgate.net This interference with mitochondrial function and energy generation is proposed as the primary mechanism for the observed antifungal and anti-aflatoxigenic activities of this this compound analog. nih.govnih.govmdpi.com
Table 2: Summary of Antifungal Activity and Molecular Targets for this compound Thiosemicarbazone (mHtcum)
| Fungal Process/Target | Organism | Observed Effect | Reference |
|---|---|---|---|
| Aflatoxin Biosynthesis | Aspergillus flavus | Potent inhibition of toxin production. | nih.gov |
| Sclerotia Development | Aspergillus flavus | Significant reduction in sclerotia formation. | nih.gov |
| Molecular Target | Saccharomyces cerevisiae (model) | Interference with the mitochondrial respiratory chain. | nih.govmdpi.comresearchgate.net |
| Specific Target Site | Saccharomyces cerevisiae (model) | Putative target is the cytochrome bc1 complex (Complex III). | nih.govresearchgate.net |
DNA Binding Properties and Intercalation Mechanisms
Research into the direct DNA binding properties of this compound is an emerging area. However, studies on its analogs, specifically metal complexes of p-Isopropylbenzaldehyde acetoylhydrazone, provide significant insights into potential mechanisms. Metallo-hydrazones derived from p-Isopropylbenzaldehyde have been investigated for their interaction with DNA using absorption spectrophotometry. researchgate.net
These studies revealed that metal complexes, such as those involving Ni(II), Cu(II), and Zn(II), can interact with DNA. The binding constant (Kb) values, which indicate the strength of the interaction, were determined for these complexes. High binding constants, in the range of 4.3 to 17.2 x 106 M-1, are suggestive of an intercalation mode of binding. researchgate.net Intercalation involves the insertion of a molecule between the base pairs of the DNA double helix. This mode of binding can lead to structural distortions of the DNA, potentially interfering with replication and transcription processes. The copper complex of p-Isopropylbenzaldehyde acetoylhydrazone, in particular, was found to interact more strongly with DNA compared to the nickel and zinc complexes, as indicated by its higher binding constant. researchgate.net
The binding data for these analogs suggest that the planar aromatic structure of the benzaldehyde moiety, combined with the coordinated metal ion, facilitates this intercalative binding. While these findings are on a derivative, they strongly suggest that this compound and its other analogs could possess similar DNA interacting capabilities, a hypothesis that warrants further direct investigation.
Enzyme Inhibition Studies
This compound and its structural analogs have been identified as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. tandfonline.com The inhibition of tyrosinase is of significant interest in the cosmetic and food industries for preventing hyperpigmentation and enzymatic browning. nih.govnih.gov
Studies on a series of alkylbenzaldehydes have demonstrated that these compounds can cause reversible inhibition of mushroom tyrosinase. tandfonline.com The position and nature of the alkyl substituent on the benzaldehyde ring play a crucial role in the inhibitory potency and mechanism. For instance, o-tolualdehyde and m-tolualdehyde act as mixed-type inhibitors, while p-alkylbenzaldehydes, including p-isopropylbenzaldehyde, are uncompetitive inhibitors of the diphenolase activity of tyrosinase. tandfonline.com
The structure-activity relationship (SAR) for p-alkylbenzaldehydes reveals a strong dependence on the hydrophobicity of the alkyl group. The inhibitory potency increases with the size of the p-alkyl group up to a certain point, indicating that the hydrophobic p-alkyl group plays an important role in the interaction with the enzyme. tandfonline.com This suggests that the isopropyl group at the meta position in this compound would also contribute significantly to its binding and inhibitory effect on tyrosinase. The pi-pi interactions between the aromatic ring of the inhibitor and conserved histidine residues (e.g., His367) in the enzyme's active site, as well as polar interactions, are considered essential for the ligand-enzyme binding. nih.govnih.gov
Interactive Data Table: Tyrosinase Inhibition by Benzaldehyde Analogs
| Compound | Position of Isopropyl Group | Inhibition Type (Diphenolase) | Key Structural Feature for Activity |
| p-Isopropylbenzaldehyde | para | Uncompetitive | Hydrophobic p-alkyl group |
| o-Tolualdehyde | ortho (methyl) | Mixed-type | Positional isomerism |
| m-Tolualdehyde | meta (methyl) | Mixed-type | Positional isomerism |
This table is based on data for related alkylbenzaldehydes to infer the properties of this compound.
Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic applications. nih.gov While direct studies on the inhibition of carbonic anhydrase by this compound are not extensively documented, the general inhibitory potential of aromatic compounds provides a basis for assessing its likely activity.
Various classes of aromatic and heterocyclic compounds have been explored as carbonic anhydrase inhibitors. nih.gov For instance, aromatic hydrazides have been evaluated as inhibitors of several human carbonic anhydrase (hCA) isoforms, with some derivatives showing inhibitory activity in the low micromolar range. nih.gov The inhibition mechanism often involves the coordination of a functional group on the inhibitor to the zinc ion in the enzyme's active site.
Given that the benzaldehyde scaffold is a common feature in many biologically active molecules, it is plausible that this compound could exhibit some level of carbonic anhydrase inhibition. The isopropyl group and the aldehyde functionality could influence its binding affinity and selectivity towards different CA isoforms. However, without specific experimental data, its potency and mechanism of inhibition remain speculative. Further research is required to determine the specific inhibitory effects of this compound on various carbonic anhydrase isoforms.
Metabolic Pathway Modulation
This compound has been shown to inhibit fatty acid biosynthesis. biosynth.com This inhibitory action presents a potential strategy for applications in conditions where fatty acid metabolism is dysregulated. The inhibition of de novo fatty acid synthesis is a target for therapeutic intervention in various diseases, including cancer and metabolic disorders. nih.govnih.gov
The molecular machinery of fatty acid synthesis involves a series of enzymatic steps. Small molecule inhibitors can target key enzymes in this pathway, such as acetyl-CoA carboxylase (ACACA) and fatty acid synthase (FASN). nih.gov While the precise molecular target of this compound within the fatty acid biosynthesis pathway has not been fully elucidated, its ability to disrupt this process has been noted. biosynth.com The inhibition of this pathway can lead to reduced cell proliferation and the induction of apoptosis in cancer cells, highlighting the therapeutic potential of such inhibitors. nih.gov
While direct studies on this compound's impact on fungal carbon flow and energy metabolism are limited, research on its thiosemicarbazone derivative provides significant insights. A thiosemicarbazone of this compound has been identified as having a putative target in the cytochrome bc1 complex (complex III) of the mitochondrial respiratory chain in the model yeast Saccharomyces cerevisiae. nih.gov
Interactions with Mammalian Proteins and Biomolecules.
Human Serum Albumin (HSA) Binding Mechanisms.
While direct studies on the binding of this compound with Human Serum Albumin (HSA) are not extensively documented in publicly available research, significant insights can be drawn from investigations into its structural isomer, 4-isopropylbenzaldehyde (B89865) (cuminaldehyde). The interaction between HSA, a crucial plasma protein, and two monoterpenes from cumin oil, cuminaldehyde and cuminol (4-isopropylbenzyl alcohol), has been explored using both experimental and computational methods. nih.gov
These studies revealed that both cuminaldehyde and cuminol interact with HSA, leading to changes in the UV absorption profile of the protein. nih.gov The intrinsic fluorescence of HSA was observed to be quenched upon the addition of these ligands, indicating a change in the microenvironment of the protein's fluorophores. nih.gov Notably, the quenching effect of cuminaldehyde on HSA was significantly more pronounced than that of cuminol. nih.gov
Analysis of the fluorescence quenching data through modified Stern-Volmer and Lineweaver-Burk methods suggested a static binding mechanism for both ligands. nih.gov The binding of cuminaldehyde to HSA is a spontaneous process driven by a combination of hydrophobic interactions and hydrogen bonding. nih.govresearchgate.net In contrast, the interaction with cuminol is primarily governed by hydrogen bonding. nih.gov This stronger binding of cuminaldehyde is attributed to the more hydrophobic nature of its carbonyl group compared to the alcohol group in cuminol. nih.gov
Molecular docking studies have identified the preferred binding site for both cuminaldehyde and cuminol within HSA as drug binding site 1, which is located in subdomain IIA. nih.gov Although both ligands cause a partial unfolding of the secondary structure of HSA, the effect is more significant with cuminaldehyde. nih.gov
Research on the interaction of cuminaldehyde with Bovine Serum Albumin (BSA), a protein structurally similar to HSA, further corroborates these findings. The interaction is characterized by a static quenching mechanism with a 1:1 binding ratio. researchgate.net The stability of the BSA-cuminaldehyde complex is maintained by hydrophobic interactions and hydrogen bonding. researchgate.net
Table 1: Comparative Binding Characteristics of 4-Isopropylbenzaldehyde and its Analog with Serum Albumins
| Feature | 4-Isopropylbenzaldehyde (Cuminaldehyde) | 4-Isopropylbenzyl alcohol (Cuminol) |
| Serum Albumin | Human Serum Albumin (HSA) & Bovine Serum Albumin (BSA) | Human Serum Albumin (HSA) |
| Binding Mechanism | Static Quenching | Static Quenching |
| Primary Driving Forces | Hydrophobic Interactions & Hydrogen Bonding | Hydrogen Bonding |
| Binding Affinity | Stronger | Weaker |
| Binding Site | Drug Binding Site 1 (Subdomain IIA) | Drug Binding Site 1 (Subdomain IIA) |
| Effect on Secondary Structure | More pronounced partial unfolding | Less pronounced partial unfolding |
Other Reported Biological Activities (e.g., Insecticidal Activity of related isomers like 4-Isopropylbenzaldehyde).
Beyond its interactions with serum albumins, the isomers of isopropylbenzaldehyde, particularly 4-isopropylbenzaldehyde (cuminaldehyde), have demonstrated other significant biological activities. Cuminaldehyde, a component of essential oils from Cumin, is recognized for its insecticidal properties. nih.govnih.govuni.lu Pharmacological studies have confirmed that bioactive secondary metabolites in Cuminum cyminum seeds, including cuminaldehyde, are responsible for a range of effects, including insecticidal activity. jddtonline.info
Specifically, cuminaldehyde has been investigated for its larvicidal and adulticidal toxicity against the mosquito species Culex pipiens. This highlights its potential as a natural insecticide. The biological activities of such isomers are a subject of ongoing research, with potential applications in agriculture and public health. jddtonline.info The structural differences between isomers can lead to variations in their biological effects, a key concept in the study of organic compounds. solubilityofthings.comunimi.it
Advanced Applications in Medicinal Chemistry and Materials Science
Role as Precursors in Pharmaceutical and Agrochemical Synthesis
The chemical reactivity of the aldehyde functional group, combined with the lipophilic nature of the isopropyl group, makes 3-isopropylbenzaldehyde a valuable starting material for the synthesis of a diverse range of biologically active molecules.
In the realm of pharmaceutical synthesis, derivatives of this compound have been utilized as key intermediates. For instance, the structurally related 4-benzyloxy-3-isopropyl-benzaldehyde is a crucial component in an efficient synthesis of GC-1, a thyromimetic compound with selective affinity for the thyroid hormone receptor β (TRβ). researchgate.net This selective action minimizes the undesirable side effects associated with thyroid hormone therapy, highlighting the importance of the substituted benzaldehyde (B42025) core in designing targeted therapeutics. The synthesis of GC-1 underscores the utility of isopropyl-substituted benzaldehydes in constructing complex pharmaceutical agents.
While direct examples of this compound in the synthesis of commercial agrochemicals are not extensively documented in publicly available literature, the broader class of isopropyl-substituted phenyl compounds is significant in this industry. For example, the insecticide Isoprocarb is chemically a 2-isopropylphenyl methylcarbamate. nih.gov This suggests that isopropyl-substituted phenols, which can be synthesized from their corresponding benzaldehydes, are valuable precursors for agrochemical development. The isopropyl group can enhance the efficacy and selectivity of the active ingredient.
Development of Novel Therapeutic Agents
Beyond its role as a synthetic precursor, the this compound scaffold itself is a subject of investigation for the development of new therapeutic agents. Research has indicated that this compound exhibits promising biological activities.
One notable area of research is its anti-inflammatory properties. Studies have shown that this compound can inhibit the enzyme cyclooxygenase-2 (COX-2), a key player in the inflammatory cascade. biosynth.com By selectively inhibiting COX-2, it can reduce the production of prostaglandins (B1171923) that mediate inflammation and pain. Furthermore, it has been found to bind to the P38 and JNK signaling pathways, which are also associated with inflammatory responses. biosynth.com
Additionally, this compound has been identified as an inhibitor of fatty acid biosynthesis. biosynth.com This metabolic pathway is a target for therapeutic intervention in conditions such as obesity and metabolic syndrome. The ability of this compound to modulate this pathway opens up avenues for the development of new drugs to treat these prevalent health issues.
The following table summarizes the key biological activities of this compound:
| Biological Target/Pathway | Therapeutic Potential |
| Cyclooxygenase-2 (COX-2) | Anti-inflammatory |
| P38 and JNK Pathways | Anti-inflammatory |
| Fatty Acid Biosynthesis | Anti-obesity, Metabolic Disorders |
Contribution to the Synthesis of Complex Natural Products
The structural motifs present in this compound are found in a variety of complex natural products. Consequently, this compound and its isomers serve as important starting materials in the total synthesis of these intricate molecules.
A significant example is the use of the isomer 2-isopropylbenzaldehyde (B1297908) in the total synthesis of several families of natural antibiotics, including anthrabenzoxocinones, fasamycins, and benastatins. chinesechemsoc.orgchinesechemsoc.org A key step in these syntheses is a Ti(Oi-Pr)4-mediated photoenolization/Diels-Alder (PEDA) reaction between 2-isopropylbenzaldehyde and various enones. chinesechemsoc.org This reaction efficiently constructs the core gem-dimethyl-anthracenone scaffold, which is a pharmacophore known to exhibit antibiotic activity by targeting the type II fatty acid-specific condensation enzyme (FabF). chinesechemsoc.orgchinesechemsoc.org The successful application of this methodology highlights the utility of isopropylbenzaldehydes in the convergent and efficient synthesis of complex, biologically active natural products. While this example uses the 2-isomer, it demonstrates the potential of the isopropylbenzaldehyde scaffold in sophisticated synthetic strategies.
Strategies for Chiral Drug Synthesis Utilizing this compound Derivatives
The synthesis of enantiomerically pure drugs is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. While specific, documented strategies for chiral drug synthesis that directly utilize this compound derivatives are not widely reported, the principles of asymmetric synthesis can be applied to this class of molecules.
The aldehyde group in this compound is a key handle for introducing chirality. Asymmetric additions to the carbonyl group, using chiral catalysts or auxiliaries, can lead to the formation of chiral secondary alcohols with high enantiomeric excess. These chiral alcohols are versatile intermediates that can be further elaborated into a variety of chiral drugs.
Furthermore, the 3-isopropylphenyl group itself can act as a directing group or a source of steric hindrance to influence the stereochemical outcome of a reaction. In asymmetric catalysis, ligands incorporating the 3-isopropylphenyl moiety could be designed to create a specific chiral environment around a metal center, thereby inducing high enantioselectivity in a catalyzed reaction.
General strategies that could be employed for chiral synthesis involving this compound derivatives include:
Asymmetric Aldol (B89426) Reactions: The reaction of a silyl (B83357) enol ether with this compound in the presence of a chiral Lewis acid catalyst can produce chiral aldol adducts.
Asymmetric Allylation/Crotylation: The addition of chiral allyl- or crotylboronates to this compound can yield homoallylic alcohols with high diastereo- and enantioselectivity.
Enantioselective Reduction: The reduction of the aldehyde to an alcohol using a chiral reducing agent, such as a CBS catalyst, can provide access to enantiomerically enriched 3-isopropylbenzyl alcohol.
These established methods of asymmetric synthesis provide a clear pathway for the utilization of this compound and its derivatives in the construction of complex chiral molecules for pharmaceutical applications.
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of 3-Isopropylbenzaldehyde, and how do they influence its reactivity in organic synthesis?
- Answer: Key properties include a predicted boiling point of 216.61°C, density of 0.98 g/mL, and refractive index (n20D) of 1.54 . These parameters guide solvent selection (e.g., high-boiling solvents for reactions requiring elevated temperatures) and purification methods. The aldehyde group’s electrophilicity facilitates nucleophilic additions, while the isopropyl substituent introduces steric effects that may influence regioselectivity in substitution or coupling reactions.
Q. What synthetic methodologies are commonly employed for this compound, and how can reaction yields be optimized?
- Answer: Friedel-Crafts alkylation of benzaldehyde derivatives with isopropyl halides is a standard route. Optimization strategies include using Lewis acid catalysts (e.g., AlCl₃) to enhance electrophilic substitution efficiency and controlling reaction temperature to minimize side products like over-alkylated derivatives . Purification via fractional distillation or column chromatography is critical for isolating high-purity product.
Q. How can researchers validate the purity of this compound, and what analytical techniques are most reliable?
- Answer: Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are primary tools. Discrepancies in melting/boiling points or spectral data (e.g., unexpected peaks in ¹³C NMR) may indicate impurities, necessitating recrystallization or preparative HPLC .
Advanced Research Questions
Q. How do steric and electronic effects of the isopropyl group in this compound impact its utility in asymmetric catalysis?
- Answer: The bulky isopropyl group can induce stereoselectivity in catalytic reactions (e.g., organocatalytic aldol additions) by restricting transition-state geometries. Computational modeling (DFT studies) can predict enantioselectivity trends, while experimental validation via chiral HPLC or polarimetry quantifies outcomes .
Q. What strategies address contradictions in reported bioactivity data for this compound derivatives?
- Answer: Discrepancies may arise from variations in derivative synthesis (e.g., incomplete functionalization) or assay conditions (e.g., cell line specificity). Methodological solutions include:
- Standardized protocols: Replicating assays under controlled conditions (e.g., fixed pH, temperature).
- Structure-activity relationship (SAR) studies: Systematically modifying substituents to isolate bioactive moieties .
- Multi-omics integration: Correlating bioactivity with transcriptomic or proteomic profiles to identify mechanistic pathways .
Q. How can this compound be functionalized to develop fluorescent probes for cellular imaging?
- Answer: Introduce fluorophores (e.g., dansyl or coumarin groups) via reductive amination or Schiff base formation. Key considerations include:
- Solubility optimization: Balancing hydrophilicity (e.g., PEG linkers) for cellular uptake.
- Photostability testing: Evaluating probe performance under prolonged irradiation using confocal microscopy .
Q. What experimental designs mitigate challenges in scaling up this compound-based reactions for industrial research?
- Answer: Microreactor systems enhance heat/mass transfer in exothermic reactions, reducing byproduct formation. Flow chemistry setups allow continuous production, while in-line analytics (e.g., FTIR) monitor reaction progress in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
